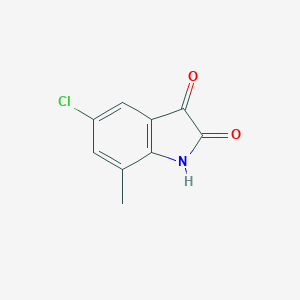

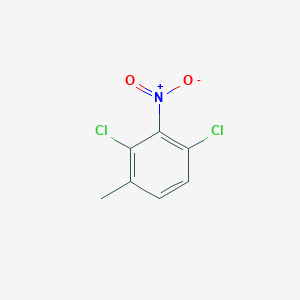

2,4-Dichloro-3-nitrotoluene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

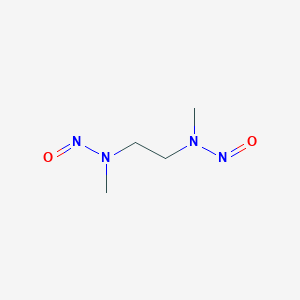

2,4-Dichloro-3-nitrotoluene (DCNT) is a chemical compound that has been widely used in various fields, including agriculture, industry, and research. It is a yellow crystalline solid that is soluble in organic solvents and has a melting point of 62-65°C. DCNT is also known by other names such as 2,4-dichloro-m-nitrotoluene and 1-methyl-2,4-dichloro-3-nitrobenzene.

Mecanismo De Acción

2,4-Dichloro-3-nitrotoluene is a nitroaromatic compound that can undergo reduction reactions to form reactive intermediates such as nitroso and hydroxylamine derivatives. These intermediates can react with cellular components such as proteins, DNA, and lipids, leading to cellular damage and toxicity. 2,4-Dichloro-3-nitrotoluene has been shown to cause oxidative stress, DNA damage, and apoptosis in various cell types.

Efectos Bioquímicos Y Fisiológicos

2,4-Dichloro-3-nitrotoluene has been shown to have various biochemical and physiological effects such as:

1. Induction of oxidative stress and inflammation.

2. DNA damage and genotoxicity.

3. Inhibition of mitochondrial function and energy metabolism.

4. Alteration of gene expression and cellular signaling pathways.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

2,4-Dichloro-3-nitrotoluene has several advantages and limitations for lab experiments such as:

Advantages:

1. High purity and stability.

2. Availability in large quantities.

3. Well-characterized chemical and physical properties.

Limitations:

1. Toxicity and potential health hazards.

2. Limited solubility in aqueous solutions.

3. Reactivity with cellular components and interference with biological assays.

Direcciones Futuras

There are several future directions for research on 2,4-Dichloro-3-nitrotoluene such as:

1. Development of new methods for the synthesis of 2,4-Dichloro-3-nitrotoluene and its derivatives.

2. Investigation of the environmental fate and transport of 2,4-Dichloro-3-nitrotoluene in soil and water.

3. Identification of the molecular targets and mechanisms of 2,4-Dichloro-3-nitrotoluene toxicity.

4. Evaluation of the potential health effects of 2,4-Dichloro-3-nitrotoluene exposure in humans and animals.

5. Development of new therapeutic strategies for the treatment of 2,4-Dichloro-3-nitrotoluene-induced toxicity.

Conclusion

In conclusion, 2,4-Dichloro-3-nitrotoluene is a chemical compound that has been widely used in various fields and has been the subject of extensive scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the toxicity and potential health effects of 2,4-Dichloro-3-nitrotoluene and to develop new strategies for its safe and effective use.

Métodos De Síntesis

2,4-Dichloro-3-nitrotoluene can be synthesized by nitration of 2,4-dichlorotoluene using a mixture of nitric acid and sulfuric acid. The reaction is exothermic and requires careful temperature control. The product is then purified by recrystallization from a suitable solvent such as ethanol or acetone. The yield of 2,4-Dichloro-3-nitrotoluene is typically around 70-80%.

Aplicaciones Científicas De Investigación

2,4-Dichloro-3-nitrotoluene has been used in various scientific research applications such as:

1. As a starting material for the synthesis of other compounds such as herbicides and insecticides.

2. As a reagent in organic synthesis reactions.

3. As a model compound for studying the behavior of nitroaromatic compounds in the environment.

4. As a marker for monitoring the degradation of nitroaromatic compounds in soil and water.

Propiedades

Número CAS |

13790-14-2 |

|---|---|

Nombre del producto |

2,4-Dichloro-3-nitrotoluene |

Fórmula molecular |

C7H5Cl2NO2 |

Peso molecular |

206.02 g/mol |

Nombre IUPAC |

1,3-dichloro-4-methyl-2-nitrobenzene |

InChI |

InChI=1S/C7H5Cl2NO2/c1-4-2-3-5(8)7(6(4)9)10(11)12/h2-3H,1H3 |

Clave InChI |

JPGMJOAPBGZPKD-UHFFFAOYSA-N |

SMILES |

CC1=C(C(=C(C=C1)Cl)[N+](=O)[O-])Cl |

SMILES canónico |

CC1=C(C(=C(C=C1)Cl)[N+](=O)[O-])Cl |

Otros números CAS |

13790-14-2 |

Pictogramas |

Irritant; Environmental Hazard |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,4,8,10-Tetraoxaspiro[5.5]undecane](/img/structure/B86839.png)